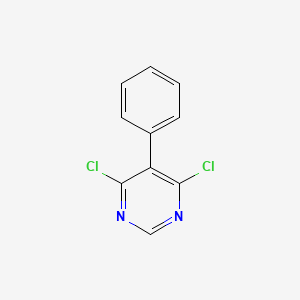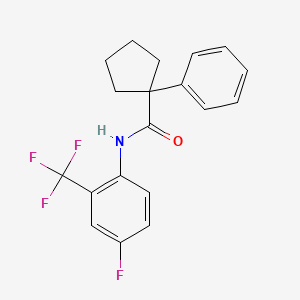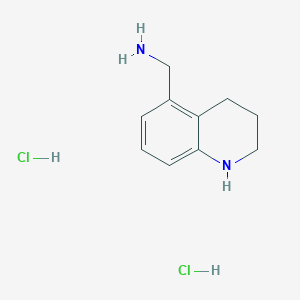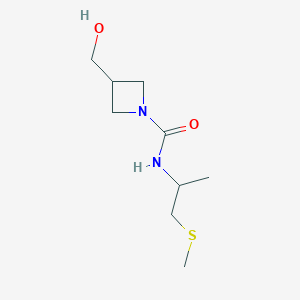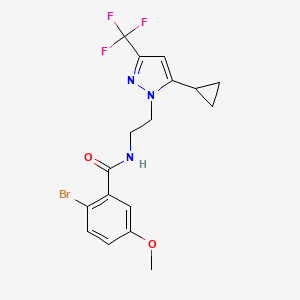
2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound often investigated in various fields of scientific research for its unique chemical properties. The combination of bromine, pyrazole, and methoxybenzamide groups endows this molecule with intriguing reactivity and potential utility in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide generally involves multi-step organic reactions. A typical route might involve:
Preparation of the Pyrazole Intermediate
The initial step may involve the cyclization of cyclopropyl hydrazine with a suitable trifluoromethyl ketone to form the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Bromination
The bromination of a specific benzamide derivative to introduce the bromine atom at the correct position on the aromatic ring. Common brominating agents such as N-bromosuccinimide (NBS) might be used under controlled conditions.
Coupling Reaction
Finally, the coupling of the pyrazole intermediate with the brominated benzamide derivative using suitable reagents like carbodiimides or coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
On an industrial scale, the production of such complex molecules would likely involve optimization for yield, purity, and cost-effectiveness. This might include the development of robust and scalable reaction conditions, continuous flow processes, and the use of automated systems for reaction monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
The compound might undergo oxidation reactions depending on the functional groups present and the nature of the oxidizing agents used.
Reduction
Selective reduction reactions could be applied, particularly focusing on the modification of the pyrazole or aromatic ring.
Substitution
The bromine atom in the molecule offers a site for nucleophilic substitution reactions, which could be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: : Nucleophiles like amines or thiols under suitable base conditions.
Major Products
Oxidation: : Potential formation of oxidized derivatives with altered functional groups.
Reduction: : Reduced forms of the compound with modified electronic properties.
Substitution: : New compounds with diverse functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide finds applications across various scientific disciplines due to its multifaceted properties:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules and enzyme systems.
Medicine: : Investigated for possible therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : May serve as a precursor for the development of new materials or pharmaceutical agents.
Wirkmechanismus
The biological activity of 2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide can be attributed to its interaction with specific molecular targets, including enzymes or receptors. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the compound, aiding its binding to target sites and modulating physiological pathways.
Vergleich Mit ähnlichen Verbindungen
Several compounds share structural similarities with 2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide. These may include:
Benzamides: : Often explored for their biological activities and used in medicinal chemistry.
Pyrazole derivatives: : Known for their diverse pharmacological properties.
Trifluoromethyl-substituted compounds: : Widely studied for their role in increasing the efficacy and stability of pharmaceutical agents.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF3N3O2/c1-26-11-4-5-13(18)12(8-11)16(25)22-6-7-24-14(10-2-3-10)9-15(23-24)17(19,20)21/h4-5,8-10H,2-3,6-7H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYJCBREFMYYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

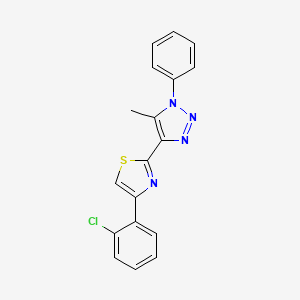
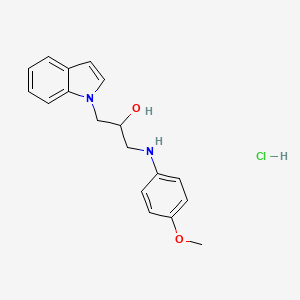
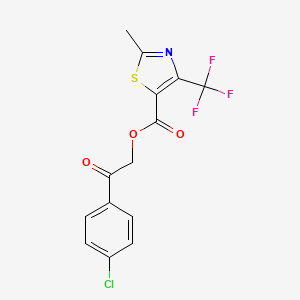
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2428885.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate](/img/structure/B2428886.png)
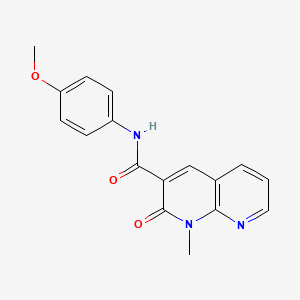
![3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2428889.png)
![[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2428890.png)
![methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate](/img/structure/B2428891.png)
